molecular formula C28H40Cl4N6O6Zn B12080651 2,5-diethoxy-4-morpholin-4-ylbenzenediazonium;tetrachlorozinc(2-) CAS No. 6023-29-6

2,5-diethoxy-4-morpholin-4-ylbenzenediazonium;tetrachlorozinc(2-)

Katalognummer: B12080651
CAS-Nummer: 6023-29-6
Molekulargewicht: 763.8 g/mol
InChI-Schlüssel: SZLASIXKMJGXJR-UHFFFAOYSA-J
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-diethoxy-4-morpholin-4-ylbenzenediazonium;tetrachlorozinc(2-) is a complex organic compound known for its unique chemical properties and applications. It is composed of a diazonium salt and tetrachlorozincate, making it a valuable reagent in various chemical reactions and industrial processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-diethoxy-4-morpholin-4-ylbenzenediazonium;tetrachlorozinc(2-) typically involves the diazotization of 2,5-diethoxy-4-morpholin-4-ylbenzene followed by the reaction with zinc chloride. The reaction conditions often include maintaining a low temperature to stabilize the diazonium salt and prevent decomposition .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for temperature control and reagent addition is crucial to maintain the stability of the diazonium salt during production .

Analyse Chemischer Reaktionen

Types of Reactions

2,5-diethoxy-4-morpholin-4-ylbenzenediazonium;tetrachlorozinc(2-) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,5-diethoxy-4-morpholin-4-ylbenzenediazonium;tetrachlorozinc(2-) has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,5-diethoxy-4-morpholin-4-ylbenzenediazonium;tetrachlorozinc(2-) involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can undergo electrophilic substitution reactions, while the tetrachlorozincate component provides stability and enhances reactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,5-diethoxy-4-morpholin-4-ylbenzenediazonium;tetrachlorozinc(2-) is unique due to its specific combination of diazonium and tetrachlorozincate, which provides distinct reactivity and stability compared to other similar compounds .

Eigenschaften

CAS-Nummer

6023-29-6

Molekularformel

C28H40Cl4N6O6Zn

Molekulargewicht

763.8 g/mol

IUPAC-Name

2,5-diethoxy-4-morpholin-4-ylbenzenediazonium;tetrachlorozinc(2-)

InChI

InChI=1S/2C14H20N3O3.4ClH.Zn/c2*1-3-19-13-10-12(17-5-7-18-8-6-17)14(20-4-2)9-11(13)16-15;;;;;/h2*9-10H,3-8H2,1-2H3;4*1H;/q2*+1;;;;;+2/p-4

InChI-Schlüssel

SZLASIXKMJGXJR-UHFFFAOYSA-J

Kanonische SMILES

CCOC1=CC(=C(C=C1[N+]#N)OCC)N2CCOCC2.CCOC1=CC(=C(C=C1[N+]#N)OCC)N2CCOCC2.Cl[Zn-2](Cl)(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.